molecular formula C13H10FNO2S B2903182 9-Methylcarbazole-3-sulfonyl fluoride CAS No. 2138396-54-8

9-Methylcarbazole-3-sulfonyl fluoride

Cat. No.: B2903182
CAS No.: 2138396-54-8
M. Wt: 263.29
InChI Key: SRIASCUXGSBPIF-UHFFFAOYSA-N
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Description

9-Methylcarbazole-3-sulfonyl fluoride is a sulfonated carbazole derivative featuring a methyl group at the 9-position and a sulfonyl fluoride moiety at the 3-position. The fluoride variant is expected to share similar core properties, with differences arising from the sulfonyl group’s electronegativity and reactivity (Cl vs. F) .

Properties

IUPAC Name

9-methylcarbazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIASCUXGSBPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of carbazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including 9-Methylcarbazole-3-sulfonyl fluoride, can be achieved through scalable methods such as the fluoride-chloride exchange from corresponding sulfonyl chlorides . This method is advantageous due to its efficiency and the availability of starting materials.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

9-Methyl-9H-carbazole-3-sulfonyl chloride
  • Structure : Methyl group (C9), sulfonyl chloride (C3).
  • Synthesis: Not explicitly described in the evidence, but sulfonyl chlorides are typically prepared via chlorosulfonation of carbazoles.
  • Molecular Weight: 279.74 g/mol (C₁₃H₁₀ClNO₂S) .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
  • Structure : Nitro (C3), methoxy (C5’), fluorine (C2’), and methyl groups (C1, C4).
  • Synthesis : Suzuki-Miyaura coupling using 2-fluoro-5-methoxyphenylboronic acid. Yield: 45%, mp: 240°C .
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)
  • Structure : tert-Butoxycarbonyl (Boc) protection (N9), methoxyphenyl (C6), methyl groups (C1, C4).
  • Synthesis : Pd-catalyzed cross-coupling with 4-iodoanisole. Yield: 70%, mp: 122°C .
Bicarbazole Derivatives (3a-b, 4a-b)
  • Structure : Ethynyl-linked carbazoles with varying alkyl chains (ethyl vs. hexyl).
  • Synthesis: Sonogashira coupling and oxidative dimerization. Alkyl chain length modulates solid-state emission (e.g., 3a: ethyl, blue-green; 3b: hexyl, deep-blue) .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, IR)
9-Methylcarbazole-3-sulfonyl chloride 279.74 Not reported Not provided in evidence .
Compound 7b 363.37 (C₂₂H₁₈FN₂O₃) 240 ¹H-NMR (DMSO-d6): δ12.06 (NH), 8.36 (H2), 3.80 (OCH3) .
Compound 9b 401.46 (C₂₆H₂₇NO₃) 122 ¹H-NMR (DMSO-d6): δ8.36 (H5), 3.47 (OCH3), 1.71 (3CH3) .
Bicarbazole 3b ~600 (estimated) Not reported Fluorescence (solid): λmax = 428 nm (deep-blue) .
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7b) increase melting points compared to Boc-protected (9b) or alkylated derivatives (3a-b).

Reactivity and Functionalization

  • Sulfonyl Chloride vs. Fluoride : Sulfonyl chlorides (e.g., 9-methylcarbazole-3-sulfonyl chloride) are typically more reactive in nucleophilic substitutions (e.g., forming sulfonamides), whereas fluorides are more hydrolytically stable and used in "click" chemistry .
  • Cross-Coupling Efficiency: Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) yield carbazoles with aryl or alkynyl groups (45–90% yields), influenced by steric and electronic factors .

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